Methyl 4-(6-fluoro-4-hydroxyquinoline-3-carboxamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

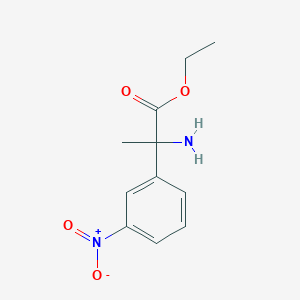

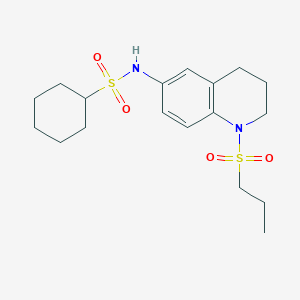

“Methyl 4-(6-fluoro-4-hydroxyquinoline-3-carboxamido)benzoate” is a chemical compound with the molecular formula C18H13FN2O4 and a molecular weight of 340.31. It is a derivative of quinoline, a heterocyclic aromatic compound that is widely used in industrial and synthetic organic chemistry .

Synthesis Analysis

The synthesis of quinoline derivatives, such as “Methyl 4-(6-fluoro-4-hydroxyquinoline-3-carboxamido)benzoate”, has been extensively studied. Various synthesis protocols have been reported, including Gould–Jacob, Friedl¨ander, P fitzinger, Skraup, Doebner–von Miller and Conrad–Limpach . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular structure of “Methyl 4-(6-fluoro-4-hydroxyquinoline-3-carboxamido)benzoate” is characterized by the presence of a quinoline scaffold, which is a double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “Methyl 4-(6-fluoro-4-hydroxyquinoline-3-carboxamido)benzoate” include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .Scientific Research Applications

Metabolism and Disposition Studies

One study focused on the metabolism and disposition of novel compounds similar in structure to Methyl 4-(6-fluoro-4-hydroxyquinoline-3-carboxamido)benzoate. The research detailed the metabolic pathways and excretion mechanisms of these compounds, providing critical information for their potential therapeutic use (Renzulli et al., 2011).

Imaging and Diagnostics

Another application is in the field of imaging and diagnostics. Compounds with a similar structural framework have been evaluated as potential ligands for positron emission tomography (PET) imaging of sigma-2 receptors in solid tumors, demonstrating the utility of these molecules in oncological research (Tu et al., 2007).

Fluorescent Chemosensors

Research has also explored the use of 8-Hydroxyquinoline derivatives as highly sensitive fluorescent chemosensors for detecting transition metal ions. This application highlights the compound's potential in analytical chemistry and environmental monitoring (Zhang et al., 2005).

Synthesis of Derivatives

The synthesis of derivatives, such as 4-Hydroxy-1,2-dihydroquinoline-3-carboxylate and 4-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylates, from Methyl 4-(6-fluoro-4-hydroxyquinoline-3-carboxamido)benzoate showcases the compound's versatility in creating new chemical entities with potential biological activities (Kobayashi et al., 2003).

Radioligands for Visualization of Peripheral Benzodiazepine Receptors

Further research includes the labeling and evaluation of quinoline-2-carboxamide derivatives as potential radioligands for the noninvasive assessment of peripheral benzodiazepine receptors with PET, indicating potential applications in neurology and pharmacology (Matarrese et al., 2001).

Safety and Hazards

The safety data sheet for a similar compound, Methyl benzoate, indicates that it is a combustible liquid, harmful if swallowed, and harmful to aquatic life . It is recommended to keep away from heat/sparks/open flames/hot surfaces, avoid release to the environment, and wear protective gloves/eye protection/face protection .

Future Directions

The future directions for the research on “Methyl 4-(6-fluoro-4-hydroxyquinoline-3-carboxamido)benzoate” and similar compounds could include the development of new methods and synthetic approaches towards organic compounds, as well as a focus on developments in the synthesis of heterocyclic organic compounds of different classes that have pharmacological activity .

properties

IUPAC Name |

methyl 4-[(6-fluoro-4-oxo-1H-quinoline-3-carbonyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13FN2O4/c1-25-18(24)10-2-5-12(6-3-10)21-17(23)14-9-20-15-7-4-11(19)8-13(15)16(14)22/h2-9H,1H3,(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFKUQSPGOVWDDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(6-fluoro-4-hydroxyquinoline-3-carboxamido)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acrylate](/img/structure/B2661845.png)

![(6-Bromoimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone](/img/structure/B2661852.png)

![2,6-difluoro-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)benzamide](/img/structure/B2661854.png)

![2-(4-fluorophenyl)-N-[2-(isobutylsulfonyl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B2661856.png)

methanone](/img/structure/B2661857.png)

![N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2661858.png)

![2-(3,4-dimethoxyphenyl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2661859.png)

![N-((2-oxopyrrolidin-1-yl)methyl)-N-(thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2661861.png)